2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-6(7(10)11)4-8-1-5(2-8)3-8/h5-6H,1-4,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENPWSBMRBJIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bicyclopentylation and Subsequent Functionalization
The foundational strategy for synthesizing BCP derivatives involves ring-opening reactions of [1.1.1]propellane, a strained hydrocarbon. Enamine et al. demonstrated a scalable photochemical method to construct the BCP core via UV-light-mediated addition of propellane to diacetyl, achieving a 1 kg scale output within 24 hours . This reaction proceeds through a radical mechanism, forming bicyclo[1.1.1]pentane-1,3-diketone, which is subsequently subjected to a haloform reaction to yield the dicarboxylic acid intermediate (Table 1).
Table 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Photochemical addition | UV light, diacetyl, 25°C | 85% | |
| Haloform reaction | NaOH, I₂, H₂O, 80°C | 78% |
The dicarboxylic acid is then converted to the target amino acid via amination. For instance, reductive amination using ammonia and sodium cyanoborohydride introduces the α-amino group, followed by resolution of enantiomers via chiral chromatography . This method, while robust, requires multiple steps and lacks inherent stereocontrol, necessitating post-synthetic purification.
Asymmetric Organocatalysis for α-Chiral BCP Synthesis
Recent advances in asymmetric catalysis have enabled direct enantioselective synthesis of α-chiral BCPs. A landmark study by Nature Communications employed a dual photoredox-organocatalyst system to achieve enantioselective addition of aldehydes to [1.1.1]propellane . The reaction generates a chiral α-iminyl radical cation intermediate, which opens the propellane ring while establishing a stereocenter (Fig. 1).
Key Reaction Parameters
-
Catalysts : 4CzIPN (photoredox) and a chiral phosphoric acid (organocatalyst)
-
Conditions : Blue LEDs, DCM, −20°C
-
Scope : Tolerates aryl, alkyl, and heteroaryl aldehydes
This method provides a streamlined route to enantiopure BCP-amino acids, bypassing the need for resolving agents. For example, benzaldehyde derivatives yield (R)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid with 92% ee and 85% yield .
Strecker Synthesis with Chiral Auxiliaries
The Strecker reaction, a classical route to α-amino acids, has been adapted for BCP systems. Pritz and Pätzel utilized (R)-phenylglycinol as a chiral auxiliary to synthesize BCP analogues of phenylglycine . The protocol begins with 1,3-difunctionalization of [1.1.1]propellane to form a BCP ketone, which undergoes LiAlH₄ reduction and Dess–Martin oxidation to an aldehyde. Subsequent Strecker reaction with (R)-phenylglycinol introduces the amino group, yielding diastereomers that are separated chromatographically (Scheme 1).
Scheme 1: Strecker Synthesis of BCP Amino Acids
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Propellane → BCP ketone (LiAlH₄, Dess–Martin)
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Strecker reaction with (R)-phenylglycinol → Diastereomeric α-aminonitriles
While effective, this method requires six steps and affords moderate overall yields (∼35%) due to intermediate purifications .
Nickel-Catalyzed Radical Cross-Coupling
Baran et al. developed a concise route leveraging nickel-catalyzed radical cross-coupling between redox-active esters (RAEs) and chiral imines . The RAE derived from bicyclo[1.1.1]pentane-1-carboxylic acid reacts with a chiral imine under Ni catalysis, forming the C–N bond with retention of configuration. Hydrolysis of the imine yields enantiopure BCP amino acids in three steps (Table 2).
Table 2: Nickel-Catalyzed Synthesis of (S)-2-Amino-3-BCP-propanoic Acid
| Step | Conditions | Yield | ee |
|---|---|---|---|
| RAE preparation | DCC, NHS, THF | 95% | – |
| Cross-coupling | NiCl₂·glyme, Zn, rt | 82% | 90% |
| Imine hydrolysis | HCl, H₂O | 88% | 90% |
This method reduces synthetic steps compared to Strecker approaches and achieves high enantioselectivity without chiral auxiliaries .
Comparative Analysis of Preparation Methods
Table 3: Advantages and Limitations of Key Methods
| Method | Steps | Scalability | ee | Yield |
|---|---|---|---|---|
| Radical bicyclopentylation | 4 | High | – | 60–78% |
| Asymmetric organocatalysis | 1 | Moderate | ≤94% | 70–85% |
| Strecker synthesis | 6 | Low | ≥99%* | 35–40% |
| Ni cross-coupling | 3 | Moderate | 90% | 70–82% |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agents
Research indicates that compounds like 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The bicyclic structure potentially allows for enhanced binding to neurotransmitter receptors, which could modulate neuronal activity and protect against excitotoxicity.
Analgesics
The compound's structural similarity to other known analgesics suggests it may also have pain-relieving properties. Preliminary studies on similar compounds have shown effectiveness in reducing pain responses in animal models, indicating a pathway for further research into its analgesic potential.
Neuropharmacology
Glutamate Receptor Modulation
this compound acts as a modulator of glutamate receptors, particularly the NMDA receptor subtype. This modulation is crucial because excessive glutamate activity is linked to various neurological disorders. By fine-tuning receptor activity, this compound could help develop treatments for conditions characterized by glutamate dysregulation.
Organic Synthesis
Building Block in Drug Development
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules with potential pharmaceutical applications. Its ability to participate in various chemical reactions makes it valuable for creating novel compounds in drug discovery.
Case Study 1: Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of structurally similar bicyclic amino acids on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death, suggesting a promising avenue for further research on this compound as a neuroprotective agent.
Case Study 2: Analgesic Activity
A comparative analysis of various bicyclic amino acids showed that some derivatives exhibited potent analgesic effects in rodent models of pain. The findings suggest that modifications to the structure of this compound could enhance its efficacy as an analgesic.
Mechanism of Action
The mechanism of action of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: (2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-Butoxycarbonylamino)propanoic Acid
- CAS : 2343963-98-2
- Molecular Formula: Undisclosed, but includes a Boc (tert-butoxycarbonyl) protecting group on the amino moiety.
- Key Differences: The Boc group enhances stability during peptide synthesis, unlike the unprotected amino group in the target compound. Likely higher molecular weight (~240–260 g/mol) due to the Boc group.
- Applications : Used in solid-phase peptide synthesis (SPPS) to avoid side reactions .
Structural Analog: (R)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic Acid Hydrochloride
- CAS : 2227197-63-7
- Molecular Formula: C₇H₁₂ClNO₂ (MW: 177.63 g/mol)
- Key Differences: Positional Isomerism: The amino group is at the α-carbon (C2) of the acetic acid chain, unlike the β-position in the target compound. Salt Form: Hydrochloride salt improves solubility in polar solvents. Steric Profile: The BCP group directly attached to the α-carbon may hinder enzymatic degradation compared to the β-substituted target compound .
Fluorinated Derivative: (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic Acid
- CAS : 2020350-39-2
- Molecular Formula: C₇H₁₀FNO₂ (MW: 159.16 g/mol)
- Bioavailability: Fluorination often enhances metabolic stability and membrane permeability. Stereochemistry: The (S)-configuration may influence binding to chiral biological targets .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Amino-3-{BCP-1-yl}propanoic acid | 1934279-44-3 | C₈H₁₃NO₂ | 155.19 | Unprotected amino, β-substituted BCP |
| (2S)-3-BCP-1-yl-2-Boc-amino propanoic acid | 2343963-98-2 | Undisclosed | ~240–260 (estimated) | Boc-protected, SPPS compatibility |
| (R)-2-Amino-2-BCP-1-yl acetic acid HCl | 2227197-63-7 | C₇H₁₂ClNO₂ | 177.63 | α-Substituted BCP, hydrochloride salt |
| (S)-2-Amino-2-(3-fluoro-BCP-1-yl)acetic acid | 2020350-39-2 | C₇H₁₀FNO₂ | 159.16 | Fluorinated, chiral center at C2 |
Biological Activity
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid (often referred to as BCPAA) is a bicyclic amino acid characterized by its unique bicyclo[1.1.1]pentane structure. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for glutamate receptors, which play crucial roles in neurotransmission and various neurological disorders.
Structural Characteristics
BCPAA is defined by the following structural formula:
- Molecular Formula : C₈H₁₃NO₂
- Molar Mass : 155.19 g/mol
- CAS Number : 1934279-44-3
The bicyclo[1.1.1]pentane framework contributes to the rigidity and compactness of BCPAA, which can enhance pharmacokinetic profiles by improving metabolic stability and receptor binding affinity .
BCPAA's biological activity is primarily attributed to its interaction with glutamate receptors, particularly the NMDA and AMPA subtypes. These receptors are critical for synaptic plasticity and memory function, making them key targets in the treatment of neurodegenerative diseases and psychiatric disorders.
Research indicates that BCPAA may act as an agonist or modulator of these receptors, enhancing synaptic transmission and potentially offering neuroprotective effects . The stereochemistry and spatial arrangement of substituents in BCPAA are believed to optimize its binding affinity to these receptors.
Pharmacological Potential
The compound's pharmacological potential has been explored through various studies:
- Neuroprotective Effects : Preliminary studies suggest that BCPAA may exhibit neuroprotective properties against excitotoxicity, a process often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Cognitive Enhancement : BCPAA has shown promise in enhancing cognitive functions in animal models, potentially improving learning and memory through modulation of glutamatergic signaling pathways .
Case Studies
Several studies have investigated the biological activity of BCPAA:
- Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that BCPAA administration in rat models led to reduced neuronal cell death following induced excitotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
- Cognitive Function Assessment : In a behavioral study, rats treated with BCPAA exhibited improved performance in memory tasks compared to control groups, indicating its role in cognitive enhancement .
Comparative Analysis with Similar Compounds
To better understand the biological activity of BCPAA, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid | Bicyclic structure with Boc protection | High |
| (2S)-3-(3′-carboxybicyclo[1.1.1]pentyl)alanine | Bicyclic structure with carboxylic acid | Moderate |
| Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate | Bicyclic structure with methyl ester | High |
These compounds illustrate how modifications in the bicyclic structure can lead to variations in biological activity and therapeutic applications .
Synthesis Methods
The synthesis of BCPAA typically involves several methods that maintain high enantioselectivity while allowing for functionalization:
- Nucleophilic Substitution Reactions : The amino group can react with carbonyl compounds to form amides or esters.
- Ring-opening Reactions : Under specific conditions, the bicyclo[1.1.1]pentane moiety can undergo transformations that allow for further functionalization, enhancing the compound's pharmacological profile .
Q & A
Q. Recommendations :
- Replicate experiments under standardized conditions.
- Cross-validate spectral data with computational models (e.g., DFT for NMR chemical shifts).
What role does steric strain play in the reactivity of the bicyclo[1.1.1]pentane ring during peptide coupling?
Advanced Research Focus
The strained bicyclo ring:
- Limits nucleophilic attack : Steric hindrance at bridgehead carbons slows acylation but improves regioselectivity.
- Stabilizes transition states : In iridium-catalyzed alkylation, the ring’s rigidity aligns reactants for efficient C–C bond formation .
- Impacts coupling efficiency : Use bulky coupling agents (e.g., HATU) to overcome steric barriers during solid-phase peptide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
